![molecular formula C13H11F3N2O B1423060 N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1183362-22-2](/img/structure/B1423060.png)
N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Übersicht
Beschreibung
“N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline” is a chemical compound with the molecular formula C8H8F3N . It is a derivative of aniline, a benzene ring substituted with an amino group at position 1 and a trifluoromethyl group at position 4 . It is a member of (trifluoromethyl)benzenes .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . The synthesis of trifluoromethylpyridines and its derivatives has been achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Electroluminescence Application
N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline has been used in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have applications in organic light-emitting diodes (OLEDs) due to their efficient electroluminescence properties. The synthesized complexes demonstrate significant emission in the blue to red region and have been incorporated in OLED devices, showing excellent performance with high external quantum efficiency (Vezzu et al., 2010).
Synthesis of Amyloid Imaging Agents
This compound is also instrumental in the synthesis of specific N-monomethylarylamines. These amines are crucial for developing compounds like (E)-2-bromo-5-(4-methylaminostyryl)pyridine, potentially useful as amyloid imaging agents for Alzheimer’s disease. The synthesis method provides high yields and is significant for medical applications, particularly in neurodegenerative disease research (Peng et al., 2009).
Fungicide Application
In the context of agriculture, this compound has been identified in the structure of fluazinam, a fungicide. The crystal structure of fluazinam, which includes this compound, shows unique interactions like hydrogen bonds and pi interactions that contribute to its efficacy as a fungicide (Jeon et al., 2013).
GPR119 Agonist Optimization
This chemical has been used in the discovery and optimization of novel agonists of GPR119, a receptor implicated in the regulation of glucose homeostasis. Its modification leads to increased efficacy and improved pharmacokinetic properties, important for the treatment of metabolic disorders (Wang et al., 2014).
Dielectric Studies
It plays a role in the study of electric dipole moments in various chemical compounds. Investigations into the dipole moments of aniline and its derivatives, including N-methyl derivatives, provide insights into the electronic structure and behavior of these molecules in different solvents (Cumper & Singleton, 1967).
Wirkmechanismus
Target of Action
It is known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound has a boiling point of 105-106 °c/20 mmhg and a density of 12394 g/mL at 25 °C .
Result of Action
In the context of sm cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .
Action Environment
It is known that the success of sm cross-coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-17-10-3-5-11(6-4-10)19-12-7-2-9(8-18-12)13(14,15)16/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPKCSDOQIIDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



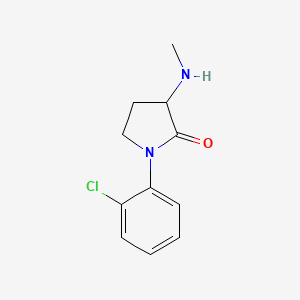
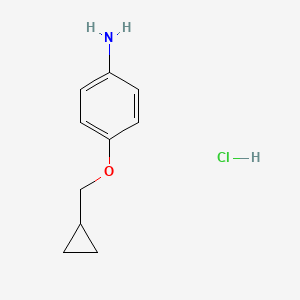
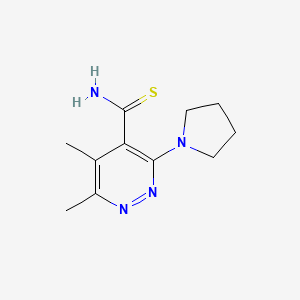
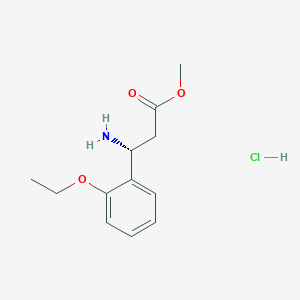
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B1422986.png)
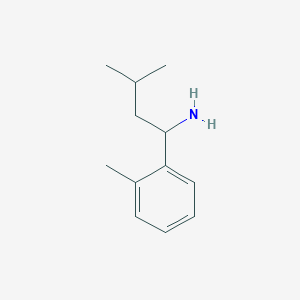
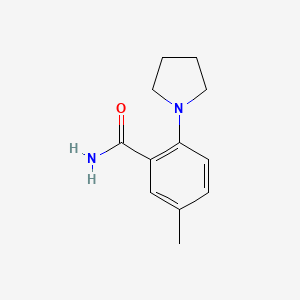
![4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1422990.png)
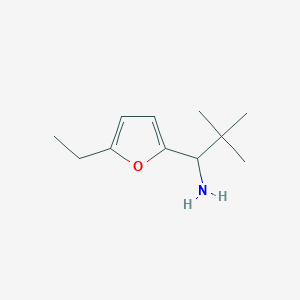
![3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid](/img/structure/B1422994.png)



